Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
Description
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate is a cyclopropane-derived ester featuring a trifluoromethyl (-CF₃) substituent and a methyl ester group at the 1-position of the cyclopropane ring. This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances metabolic stability, lipophilicity, and bioavailability . It is commercially available (e.g., Sigma-Aldrich) and serves as a versatile building block for synthesizing pharmaceuticals, ligands, and advanced intermediates .
Properties
IUPAC Name |
methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-11-4(10)5(2-3-5)6(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUSHZXEZPDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639877 | |
| Record name | Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208242-25-5 | |
| Record name | Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of trifluoromethyl diazomethane with alkenes in the presence of a catalyst to form the cyclopropane ring . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability . The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Substituent Effects on the Cyclopropane Ring
Methyl 1-(3-Iodophenyl)cyclopropane-1-carboxylate (CAS 2089648-86-0) Structure: A phenyl ring with an iodine substituent at the 3-position replaces the trifluoromethyl group. Properties: Higher molecular weight (302.11 g/mol) due to iodine. Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving-group capability .
Methyl 1-(2-Bromophenyl)cyclopropane-1-carboxylate
- Structure : Bromine at the 2-position of the phenyl ring.
- Properties : Bromine’s electronegativity and polarizability make this compound more reactive in aryl-halogen bond cleavage reactions than its trifluoromethyl counterpart .
Ethyl 1-Methylcyclopropane-1-carboxylate (CAS 71441-76-4)
Functional Group Modifications
Methyl 1-Hydroxycyclopropane-1-carboxylate
- Structure : Hydroxyl (-OH) replaces -CF₃.
- Properties : Increased polarity (logP reduction) due to the hydroxyl group, improving aqueous solubility but reducing membrane permeability .
Methyl 1-(Chlorosulfonyl)cyclopropane-1-carboxylate (CAS 1934409-21-8)
- Structure : Chlorosulfonyl (-SO₂Cl) group introduces strong electrophilicity.
- Properties : Reacts readily with nucleophiles (e.g., amines), making it useful for synthesizing sulfonamides. The -CF₃ analog lacks this reactivity .
Ethyl 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylate
- Structure : -CF₃ on a phenyl ring attached to the cyclopropane.
- Properties : The -CF₃ group on the aryl ring enhances π-π stacking interactions in drug-receptor binding, whereas the trifluoromethyl on the cyclopropane in the target compound primarily affects ring strain and electronic effects .
Physicochemical Properties
Biological Activity
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopropane ring substituted with a trifluoromethyl group and a carboxylate ester. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group contributes to increased binding affinity and metabolic stability, enhancing the compound's bioavailability.
Key Mechanisms:
- Enzyme Interaction : The compound can serve as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in physiological processes, such as growth regulation in plants.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Plant Growth Regulation : Similar compounds have been shown to act as ethylene agonists, promoting root elongation and fruit ripening by interacting with ethylene receptors.
- Potential Medicinal Applications : The compound is investigated for its role in enzyme mechanisms and protein-ligand interactions, which are critical for drug development .
Comparative Analysis
The following table summarizes the characteristics of this compound compared to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains trifluoromethyl group | Potential ethylene agonist, enzyme interactions |
| Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate | Contains amino group | Significant ethylene agonist in plants |
| Methyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate | Two trifluoromethyl groups | Investigated for enzyme interactions |
Case Studies
Several studies have highlighted the biological significance of this compound:
- Enzyme Mechanism Studies : Research indicates that this compound can be utilized to study enzyme mechanisms due to its ability to mimic natural substrates or inhibitors.
- Plant Physiology Research : In agricultural studies, related compounds have shown efficacy in modulating plant growth responses, suggesting potential applications in crop enhancement strategies .
- Medicinal Chemistry Applications : The compound's unique structure allows it to be a building block for synthesizing more complex molecules aimed at therapeutic targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclopropanation strategies, such as the use of carbene insertion or transition-metal-catalyzed cross-coupling reactions. For example, analogous cyclopropane carboxylates (e.g., ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate) utilize Suzuki-Miyaura coupling to introduce aryl groups . Optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) can improve yields. Purification via column chromatography or preparative HPLC (as seen in LCMS-based protocols ) ensures product integrity.
Q. How can researchers address challenges in characterizing the cyclopropane ring using NMR spectroscopy?
- Methodological Answer : The strained cyclopropane ring induces unique splitting patterns in H and C NMR. For instance, vicinal coupling constants () in cyclopropane derivatives range from 5–10 Hz due to ring strain . Assigning signals requires comparison to structurally similar compounds (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride, where cyclopropane protons resonate at δ 1.2–2.5 ppm ). Advanced 2D NMR (e.g., COSY, HSQC) can resolve overlapping peaks.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Safety measures include:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (based on cyclopropane carboxylic acid safety guidelines ).
- Ventilation : Use fume hoods to avoid inhalation (as trifluoromethyl groups may release toxic fumes under decomposition ).
- Storage : Keep at –20°C in inert atmospheres to prevent ring-opening reactions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases ring strain, enhancing susceptibility to ring-opening reactions. Computational modeling (e.g., DFT studies) can predict sites of attack, as seen in analogous cyclopropane derivatives . Experimentally, tracking reaction intermediates via LCMS (e.g., m/z 755 [M+H]+ in cyclopropane-containing pharmaceuticals ) helps validate mechanistic hypotheses.
Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during cyclopropane functionalization?
- Methodological Answer : Contradictions arise from competing reaction pathways. For example:
- Kinetic control : Low-temperature conditions favor less stable products (e.g., exo-adducts).
- Thermodynamic control : Higher temperatures drive equilibration to stable endo-products.
HPLC retention time data (e.g., 1.05 minutes under acidic conditions ) can distinguish isomers. Statistical modeling (e.g., Eyring plots) quantifies activation barriers.
Q. How can researchers design biological activity assays for cyclopropane carboxylates targeting enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (cyclopropane’s rigidity mimics transition states).
- Assay Conditions : Use fluorescence-based assays (e.g., quenching by trifluoromethyl groups) or SPR for binding affinity measurements. Reference studies on 2-methyl-3-phenylcyclopropane-1-carboxylic acid’s use as a probe in biological systems .
- Data Validation : Cross-check with computational docking (e.g., AutoDock Vina) to correlate inhibition with steric/electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
